molecular formula C21H22N4O3S B2915711 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2034313-06-7

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B2915711
CAS No.: 2034313-06-7
M. Wt: 410.49
InChI Key: XETLQVUGYWKLTD-UHFFFAOYSA-N
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Description

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a pyridine moiety via an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Coupling: The benzothiazole core is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Pyridine Attachment: The piperazine derivative is then reacted with 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid under similar coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrogens in the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is unique due to its combination of a benzothiazole core with a piperazine and pyridine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLQVUGYWKLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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